molecular formula C13H19N3O4 B14871195 1-((1-(Dimethylamino)cyclopentyl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

1-((1-(Dimethylamino)cyclopentyl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B14871195
M. Wt: 281.31 g/mol
InChI Key: CCSMVLJRNNUXKA-UHFFFAOYSA-N
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Description

1-((1-(Dimethylamino)cyclopentyl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that combines a cyclopentyl ring, a dimethylamino group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Dimethylamino)cyclopentyl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the cyclopentyl ring with the dimethylamino group, followed by the introduction of the tetrahydropyrimidine ring through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial methods often optimize reaction conditions to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Dimethylamino)cyclopentyl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-((1-(Dimethylamino)cyclopentyl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-((1-(Dimethylamino)cyclopentyl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets These interactions can influence various biochemical pathways, leading to the compound’s observed effects

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl Methyl Ether: Shares the cyclopentyl ring but differs in functional groups.

    Methyl 5-(Dimethylamino)-2-Methyl-5-Oxopentanoate: Similar in having a dimethylamino group

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

1-[[1-(dimethylamino)cyclopentyl]methyl]-2,4-dioxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H19N3O4/c1-15(2)13(5-3-4-6-13)8-16-7-9(11(18)19)10(17)14-12(16)20/h7H,3-6,8H2,1-2H3,(H,18,19)(H,14,17,20)

InChI Key

CCSMVLJRNNUXKA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCC1)CN2C=C(C(=O)NC2=O)C(=O)O

Origin of Product

United States

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